

4-Iodo-2-methoxyaniline CAS number 338454-80-1 information.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2-methoxyaniline**

Cat. No.: **B3028814**

[Get Quote](#)

An In-depth Technical Guide to **4-Iodo-2-methoxyaniline** (CAS: 338454-80-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **4-Iodo-2-methoxyaniline** (CAS No. 338454-80-1), a key building block in modern organic synthesis. The document delves into its physicochemical properties, plausible synthetic routes, key chemical reactions, and significant applications, particularly within the pharmaceutical industry. As a substituted aniline, its unique trifunctional nature—featuring an amine, a methoxy group, and an iodine atom—offers a versatile platform for constructing complex molecular architectures. Emphasis is placed on its utility in cross-coupling reactions and as a precursor for active pharmaceutical ingredients (APIs). Furthermore, this guide consolidates essential safety, handling, and spectral analysis information to support laboratory and developmental applications.

Introduction: The Strategic Value of 4-Iodo-2-methoxyaniline

4-Iodo-2-methoxyaniline, also known by synonyms such as 2-Amino-5-iodoanisole and 4-Iodo-o-anisidine, is a halogenated aromatic amine with significant utility in synthetic chemistry. [1] Its molecular structure is characterized by an aniline core substituted with a methoxy group at position 2 and an iodine atom at position 4. This specific arrangement of functional groups

makes it a highly valuable intermediate for introducing specific functionalities into target molecules, particularly in the development of novel pharmaceuticals and advanced materials.

[2]

The strategic importance of this compound lies in the distinct reactivity of its three functional groups:

- The amino group serves as a nucleophile, a base, and a handle for diazotization or for forming amides and sulfonamides.
- The iodine atom is an excellent leaving group, rendering the molecule an ideal substrate for a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This is a cornerstone of modern medicinal chemistry for creating complex carbon-carbon and carbon-heteroatom bonds.[3]
- The methoxy group acts as an electron-donating group, influencing the reactivity and regioselectivity of the aromatic ring, while also providing a potential site for ether cleavage if required.

This guide consolidates the available technical data to serve as a practical resource for scientists leveraging this versatile reagent in their research and development endeavors.

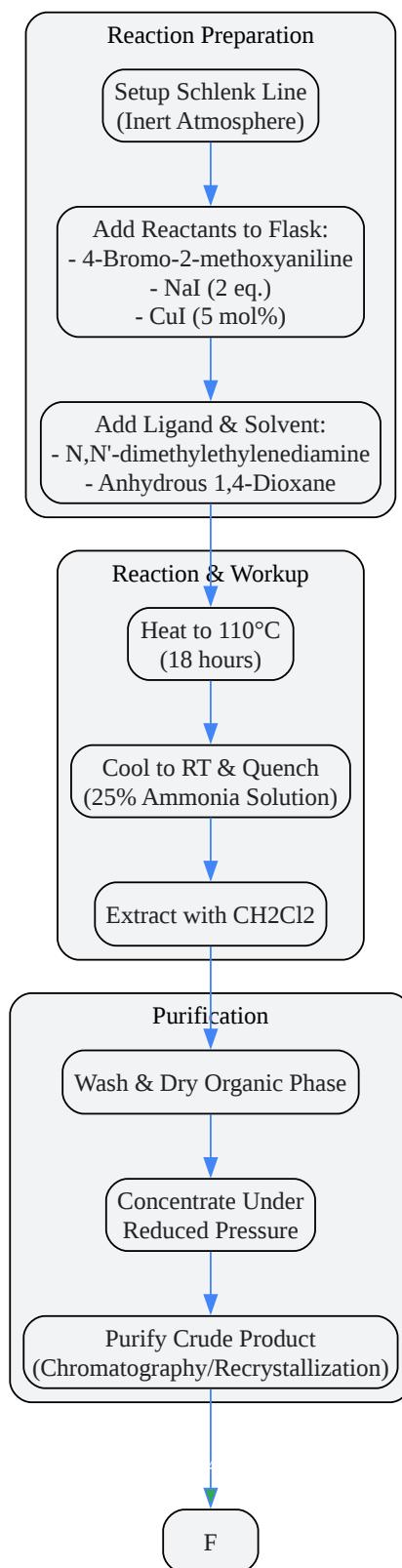
Physicochemical and Handling Properties

A clear understanding of the physical properties and storage requirements is critical for the effective and safe use of any chemical reagent. The key properties of **4-Iodo-2-methoxyaniline** are summarized below.

Property	Value	Source(s)
CAS Number	338454-80-1	[1] [4] [5] [6] [7]
Molecular Formula	C ₇ H ₈ INO	[1] [4] [6]
Molecular Weight	249.05 g/mol	[4] [7]
IUPAC Name	4-iodo-2-methoxyaniline	[6]
Appearance	Brown solid	[6]
Purity	Typically ≥95-99%	[1] [4]
Boiling Point	~305.5 °C (Predicted)	[8]
Storage Conditions	Store in a cool, dry, dark place under an inert atmosphere. For long-term storage, a freezer at -20°C is recommended.	[1] [7]
SMILES	COC1=C(N)C=CC(I)=C1	[6] [7]
InChI Key	AEPCMLLYVXZOLQ-UHFFFAOYSA-N	[6]

Synthesis and Manufacturing Insights

While specific, peer-reviewed synthetic procedures for **4-iodo-2-methoxyaniline** are not extensively published, its structure suggests that established methodologies for the synthesis of iodoanilines are applicable. A highly plausible and industrially relevant approach is the copper-catalyzed aromatic Finkelstein reaction.


Plausible Synthetic Protocol: Aromatic Finkelstein Reaction

This method involves the conversion of a more readily available bromo- or chloro-aniline precursor into the desired iodo-aniline using an iodide salt. The procedure described for the synthesis of the analogous 4-iodo-2-methylaniline provides a robust template.[\[9\]](#)

Reaction Scheme: 4-Bromo-2-methoxyaniline + NaI → **4-Iodo-2-methoxyaniline**

Step-by-Step Methodology:

- **Inert Atmosphere Setup:** Due to the sensitivity of the copper(I) iodide catalyst to moisture and oxygen, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[9]
- **Reagent Loading:** To a two-necked flask equipped with a reflux condenser, add the starting material (4-bromo-2-methoxyaniline), sodium iodide (NaI, ~2 equivalents), and copper(I) iodide (CuI, ~5 mol%).[9]
- **Ligand and Solvent Addition:** Add a suitable ligand, such as N,N'-dimethylethylenediamine (~10 mol%), followed by an anhydrous solvent like 1,4-dioxane.[9]
- **Heating and Reaction:** Heat the resulting suspension to 110°C and maintain the reaction for approximately 18 hours.[9]
- **Workup:** After cooling to room temperature, pour the mixture into a 25% ammonia solution to quench the reaction and dissolve copper salts, resulting in a blue solution.[9]
- **Extraction:** Dilute the aqueous solution with deionized water and extract the product multiple times with an organic solvent such as dichloromethane.[9]
- **Purification:** Wash the combined organic phases with saturated saline, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or recrystallization if necessary.

[Click to download full resolution via product page](#)

*Plausible workflow for the synthesis of **4-Iodo-2-methoxyaniline**.*

Key Reactions and Synthetic Utility

The true value of **4-Iodo-2-methoxyaniline** is realized in its application as a versatile synthetic intermediate.^{[2][8]} Its functional groups provide a rich platform for a multitude of chemical transformations.

- Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond is highly reactive towards oxidative addition to palladium(0) complexes, initiating catalytic cycles for forming new bonds. This makes it a prime substrate for:
 - Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
 - Heck Coupling: Reaction with alkenes to form substituted styrenes.
 - Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
 - Buchwald-Hartwig Amination: Reaction with amines to form diaryl- or alkyl-aryl amines.
- Reactions of the Amino Group: The aniline functionality can undergo a range of classical transformations:
 - Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, which are common motifs in drug molecules.
 - Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide variety of nucleophiles (e.g., in Sandmeyer reactions).

The presence of both an iodo and an amino group allows for sequential, orthogonal reactions, enabling the construction of highly functionalized and complex molecular scaffolds from a single starting material.

*Key reactive sites and potential transformations of **4-Iodo-2-methoxyaniline**.*

Applications in Research and Drug Development

4-Iodo-2-methoxyaniline is primarily categorized as a pharmaceutical intermediate.^[1] Its structure is a key component in the synthesis of more complex molecules, particularly active

pharmaceutical ingredients (APIs).[\[2\]](#)[\[8\]](#) While specific drugs containing this exact fragment are proprietary, the utility of iodoanilines as a class is well-documented in medicinal chemistry.[\[10\]](#)

- **Scaffold for Drug Candidates:** It serves as a starting material for creating libraries of novel compounds for screening in drug discovery campaigns.[\[11\]](#) The versatile reactivity allows for systematic structural modifications to explore structure-activity relationships (SAR).
- **Synthesis of Bioactive Molecules:** Analogous iodoaniline structures are instrumental in developing agents for various therapeutic areas, including:
 - **Oncology:** Used to synthesize anti-tumor agents and kinase inhibitors.[\[3\]](#)[\[11\]](#)
 - **Anti-inflammatory Drugs:** Incorporated into molecules targeting inflammatory pathways.[\[3\]](#)
 - **Neurological Agents:** The scaffold can be elaborated to produce drugs targeting the central nervous system.[\[3\]](#)

Its role as a foundational building block streamlines the development of new therapeutic agents by providing a reliable and adaptable starting point for complex syntheses.[\[2\]](#)

Safety, Handling, and Toxicology

Proper handling of **4-Iodo-2-methoxyaniline** is essential due to its potential hazards. The safety information is derived from data sheets for the compound and its structural analogs, like o-anisidine.

GHS Hazard Classification

Hazard Statement	Description	Source(s)
H302	Harmful if swallowed.	[12] [13]
H312	Harmful in contact with skin.	[12] [13]
H332	Harmful if inhaled.	[12] [13]
H315	Causes skin irritation.	[12] [13]
H319	Causes serious eye irritation.	[12] [13]
H335	May cause respiratory irritation.	[12] [13]

Note: The parent compound, 2-methoxyaniline (o-anisidine), is considered a potential carcinogen (IARC Group 2B).[\[14\]](#)[\[15\]](#) Appropriate precautions should be taken when handling its derivatives.

Recommended Handling Procedures

- Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[\[14\]](#)[\[16\]](#)
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[\[14\]](#)[\[17\]](#)
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected prior to use. Dispose of contaminated gloves properly.[\[17\]](#)
 - Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[\[1\]](#)[\[17\]](#)[\[18\]](#) Protect from light.[\[14\]](#)
- Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[\[13\]](#)[\[17\]](#)

Spectral Data Interpretation

While a dedicated public database of spectra for this specific CAS number is limited, the expected spectral characteristics can be reliably predicted based on its structure. These predictions are crucial for quality control and reaction monitoring.

- ^1H NMR:
 - Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.
 - Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, whose chemical shift can vary with solvent and concentration.
 - Aromatic Protons (Ar-H): Three protons on the aromatic ring will appear in the aromatic region (~6.5-7.5 ppm). Their splitting pattern would be complex, likely showing doublet and doublet of doublets patterns based on their coupling constants (ortho, meta).
- ^{13}C NMR:
 - Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbon attached to the iodine (C-I) would be shifted upfield compared to a C-H carbon, typically appearing around 80-95 ppm. The carbon attached to the methoxy group (C-O) and the carbon attached to the amino group (C-N) would appear downfield.
 - Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
- Infrared (IR) Spectroscopy:
 - N-H Stretch: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
 - C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
 - C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methoxy group.
 - C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.
 - C-O Stretch (Aryl Ether): A strong, characteristic band around 1230-1270 cm⁻¹.

Conclusion

4-Iodo-2-methoxyaniline (CAS: 338454-80-1) is a strategically important and highly versatile chemical intermediate. Its value to researchers and drug development professionals is derived from the orthogonal reactivity of its iodo, amino, and methoxy functional groups. This enables its use as a foundational building block in the synthesis of complex, high-value molecules, particularly APIs. A thorough understanding of its properties, synthetic pathways, reactivity, and safety protocols, as outlined in this guide, is paramount for unlocking its full potential in advancing chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodo-2-methoxyaniline, CasNo.338454-80-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 4-Iodo-2-methoxyaniline | 338454-80-1 [chemicalbook.com]
- 6. 4-Iodo-2-methoxyaniline, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 338454-80-1|4-Iodo-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 8. 4-Iodo-2-methoxyaniline [myskinrecipes.com]
- 9. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 10. Feature Reviews in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. calibrechem.com [calibrechem.com]
- 12. chemical-label.com [chemical-label.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. cdnisotopes.com [cdnisotopes.com]
- 15. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsoc [chemsoc.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [4-Iodo-2-methoxyaniline CAS number 338454-80-1 information.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028814#4-iodo-2-methoxyaniline-cas-number-338454-80-1-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com